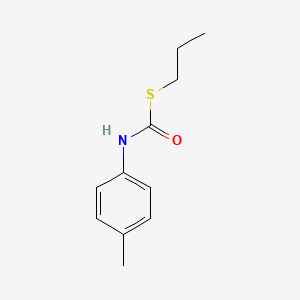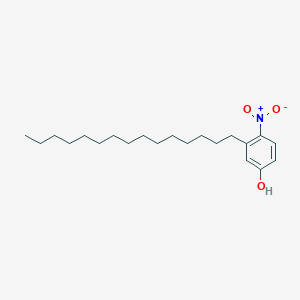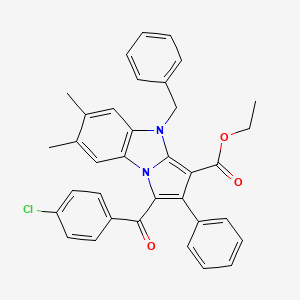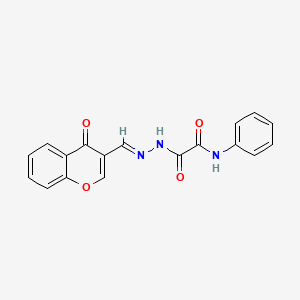
Carbamothioic acid, (4-methylphenyl)-, S-propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamothioic acid, (4-methylphenyl)-, S-propyl ester is a chemical compound with the molecular formula C11H15NOS
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-methylphenyl)-, S-propyl ester typically involves the reaction of 4-methylphenyl isothiocyanate with propyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamothioic acid, (4-methylphenyl)-, S-propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Carbamothioic acid, (4-methylphenyl)-, S-propyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Carbamothioic acid, (4-methylphenyl)-, S-propyl ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamothioic acid, phenyl-, S-propyl ester
- Carbamothioic acid, (4-methylphenyl)-, S-[4-[(methylsulfonyl)oxy]phenyl] ester
Uniqueness
Carbamothioic acid, (4-methylphenyl)-, S-propyl ester is unique due to its specific structural features and the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
152419-10-8 |
|---|---|
Fórmula molecular |
C11H15NOS |
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
S-propyl N-(4-methylphenyl)carbamothioate |
InChI |
InChI=1S/C11H15NOS/c1-3-8-14-11(13)12-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) |
Clave InChI |
CNDUMKAKFOVFHX-UHFFFAOYSA-N |
SMILES canónico |
CCCSC(=O)NC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11949184.png)







![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)

![N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)
